REACTION_CXSMILES
|
[CH2:1]([C:3]1[S:12][C:6]2[N:7]=[CH:8][N:9]=[C:10](O)[C:5]=2[CH:4]=1)[CH3:2].O=P(Cl)(Cl)[Cl:15]>O1CCCCO1>[Cl:15][C:10]1[C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[S:12][C:6]=2[N:7]=[CH:8][N:9]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC2=C(N=CN=C2O)S1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1OCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hr
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
quenched with water/ice
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 3×200 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium
|
Type
|
CONCENTRATION
|
Details
|
sulfateand concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column with ethyl acetate/petroleum ether (1/10)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)SC(=C2)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |